molecular formula C11H16N2O3 B149366 2-[3-(4-Nitrophenyl)propylamino]ethanol CAS No. 130634-09-2

2-[3-(4-Nitrophenyl)propylamino]ethanol

Cat. No. B149366
M. Wt: 224.26 g/mol
InChI Key: RGJQCMUPYAXGNG-UHFFFAOYSA-N
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Patent
US05332739

Procedure details

50 g of the previously obtained N-(2-hydroxyethyl)-3-(4-nitrophenyl)propionylamide and 31.8 g of sodium boron hydride were suspended in 500 ml of tetrahydrofuran, and 50.5 g of acetic acid was added dropwise thereto under ice cooling conditions. After completion of the addition, the solution was heated under reflux for 2 hours and then ice-cooled again, and 500 ml of water was added dropwise thereto. Afterward, 4N hydrochloric acid was added to the solution so as to adjust its pH to a level of from 5 to 6, and tetrahydrofuran was then distilled off under reduced pressure. Next, 425 ml of 4N hydrochloric acid was added to the resultant aqueous solution, and the solution was stirred at 60°-70° C. for 1 hour and then allowed to stand for cooling, so that the temperature of the solution was returned to room temperature. After washed with chloroform, the aqueous solution was adjusted to a pH of 11 by the use of a 16% aqueous sodium hydroxide solution, and extraction was carried out twice with 500 ml of chloroform. The chloroform extracts were joined and concentrated under reduced pressure, and the resultant residue was crystallized from 900 ml of toluene to obtain 38.6 g of crystalline N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamine, which had a melting point of from 82.5° to 84.5° C.
Name
N-(2-hydroxyethyl)-3-(4-nitrophenyl)propionylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
50.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N-:4][C:5](=O)[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.B.[Na].C(O)(=O)C.Cl>O1CCCC1.O>[OH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1 |f:1.2,^1:18|

Inputs

Step One
Name
N-(2-hydroxyethyl)-3-(4-nitrophenyl)propionylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC[N-]C(CCC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
B.[Na]
Step Three
Name
Quantity
50.5 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 60°-70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled again
DISTILLATION
Type
DISTILLATION
Details
was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Next, 425 ml of 4N hydrochloric acid was added to the resultant aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
for cooling, so that the temperature of the solution
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
WASH
Type
WASH
Details
After washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was adjusted to a pH of 11 by the use of a 16% aqueous sodium hydroxide solution, and extraction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant residue was crystallized from 900 ml of toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCNCCCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.